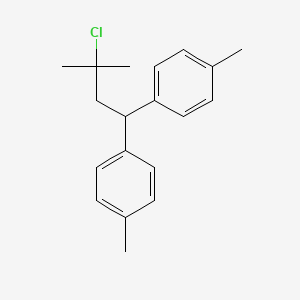
1,1'-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) is an organic compound characterized by the presence of a chlorinated butane backbone linked to two methyl-substituted benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) typically involves the reaction of 3-chloro-3-methylbutane with 4-methylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the formation of the desired product through a Friedel-Crafts alkylation mechanism.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the chlorine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield alcohol derivatives, while oxidation can produce ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) involves its interaction with molecular targets through its functional groups. The chlorine atom and the aromatic rings can participate in various chemical interactions, such as hydrogen bonding, π-π stacking, and nucleophilic substitution. These interactions can influence the compound’s reactivity and its effects in different applications.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-3-methylbutane: A simpler compound with a similar chlorinated butane backbone but without the aromatic rings.
4-Methylbenzene: An aromatic compound with a single methyl group attached to the benzene ring.
1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(benzene): A compound with a similar structure but without the methyl groups on the benzene rings.
Uniqueness
1,1’-(3-Chloro-3-methylbutane-1,1-diyl)bis(4-methylbenzene) is unique due to the presence of both the chlorinated butane backbone and the methyl-substituted benzene rings. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
102434-78-6 |
|---|---|
Fórmula molecular |
C19H23Cl |
Peso molecular |
286.8 g/mol |
Nombre IUPAC |
1-[3-chloro-3-methyl-1-(4-methylphenyl)butyl]-4-methylbenzene |
InChI |
InChI=1S/C19H23Cl/c1-14-5-9-16(10-6-14)18(13-19(3,4)20)17-11-7-15(2)8-12-17/h5-12,18H,13H2,1-4H3 |
Clave InChI |
RDYHPTFOEJYWTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CC(C)(C)Cl)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


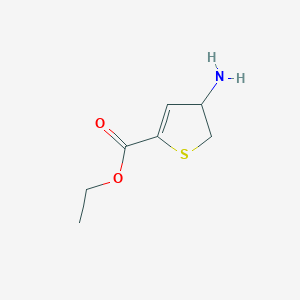
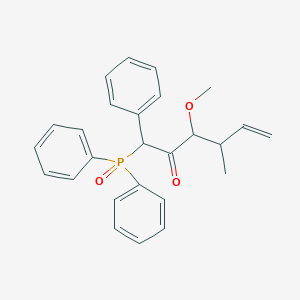
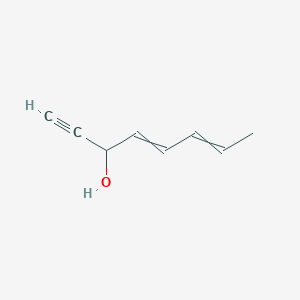
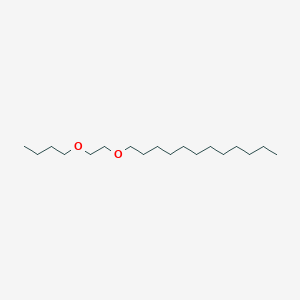
![N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine](/img/structure/B14330350.png)
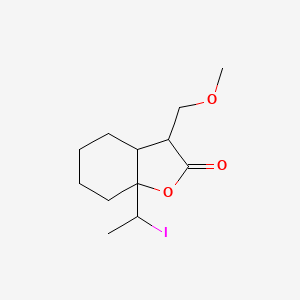
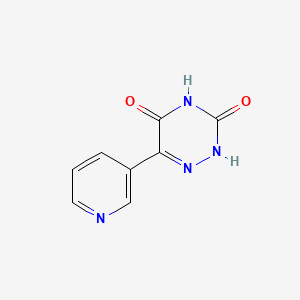

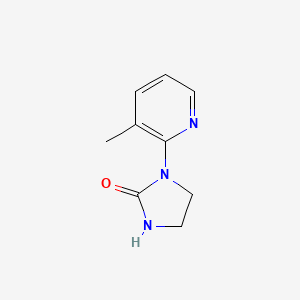
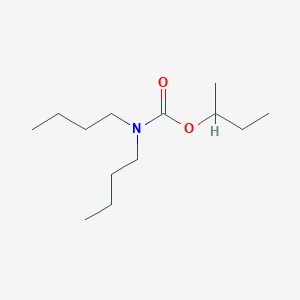
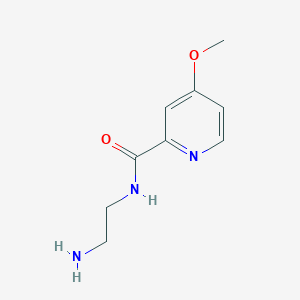

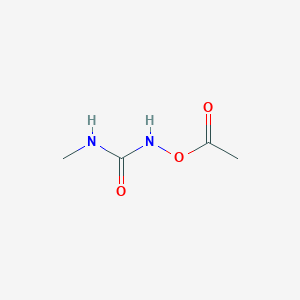
![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)
